3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid
CAS No.: 89192-95-0
Cat. No.: VC15918380
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89192-95-0 |
|---|---|
| Molecular Formula | C15H12N2O3 |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 3-methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H12N2O3/c1-20-14-13(10-6-3-2-4-7-10)16-12-9-5-8-11(15(18)19)17(12)14/h2-9H,1H3,(H,18,19) |
| Standard InChI Key | KQUZNCUTXMZSEF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(N=C2N1C(=CC=C2)C(=O)O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s core structure consists of an imidazo[1,2-a]pyridine system, a bicyclic framework formed by fusing an imidazole ring with a pyridine ring. Key substituents include:
-
Methoxy group (-OCH₃): Positioned at C3, this electron-donating group enhances solubility and influences electronic interactions with biological targets .
-
Phenyl ring: Attached at C2, the aromatic moiety contributes to hydrophobic interactions and π-stacking capabilities, critical for target binding .
-
Carboxylic acid (-COOH): At C5, this polar functional group improves water solubility and enables salt formation, potentially enhancing bioavailability .
The molecular formula is C₁₅H₁₂N₂O₃, with a molecular weight of 268.27 g/mol. Computational studies predict a planar geometry, favoring interactions with flat binding pockets in enzymes or receptors .
Physicochemical Properties
-
Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the phenyl group, but the carboxylic acid facilitates solubility in polar solvents like dimethyl sulfoxide (DMSO).
-
Stability: Susceptible to photodegradation under UV light and oxidative cleavage of the imidazole ring under acidic conditions, necessitating storage at -20°C in inert atmospheres .
Synthesis and Optimization Strategies
Green Chemistry Approaches
Recent advancements emphasize eco-friendly methodologies:
-
Microwave-assisted synthesis: Reduces reaction times from hours to minutes (e.g., 15–20 minutes at 65°C) with yields exceeding 85% .
-
Ultrasound irradiation: Enhances reaction efficiency by promoting cavitation, particularly in polar solvents like water or ethanol .
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional | Thermal, solvent | 480 | 51–58 |
| Microwave | Solvent-free, 65°C | 15–20 | 85–90 |
| Ultrasound | Ethanol, 40 kHz | 30 | 78–82 |
These methods align with green chemistry principles by minimizing waste and energy consumption .
Biological Activities and Mechanisms
Antimycobacterial Activity
Structurally related imidazo[1,2-b]pyridazines demonstrate potent activity against Mycobacterium tuberculosis (Mtb), with MIC₉₀ values of 0.63–1.26 μM . Key structural determinants include:
-
Methoxy group at C3: Enhances membrane permeability and target engagement .
-
Phenyl group at C2: Stabilizes interactions with hydrophobic regions of bacterial enzymes .
While direct data on the target compound is lacking, molecular docking suggests affinity for Mtb’s enoyl-ACP reductase, a validated drug target .
Neuroprotective and Anticonvulsant Effects
Analogous 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids (e.g., DM1/DM2) exhibit:
-
Anti-seizure activity: 40–60% reduction in seizure duration in murine models .
-
Reactive oxygen species (ROS) suppression: 50% decrease in ROS release in C6 glioma cells at 10 μM .
The carboxylic acid moiety likely facilitates blood-brain barrier penetration, while the methoxy group modulates calcium channel blocking (e.g., hCav3.1) .
Table 2: In Vivo Efficacy of Analogues
| Compound | Seizure Model | Efficacy (%) | Target IC₅₀ (μM) |
|---|---|---|---|
| DM1 | Pentylenetetrazol | 58 | 0.12 (hCav3.1) |
| DM2 | Audiogenic | 62 | 0.09 (hCav3.1) |
Pharmacokinetic Challenges and Metabolic Stability
Metabolic Degradation
Imidazo[1,2-b]pyridazine analogues exhibit short metabolic half-lives (<10 minutes in mouse liver microsomes) due to oxidative cleavage of the imidazole ring . For the target compound, predicted metabolic pathways include:
-
O-Demethylation: Conversion of methoxy to hydroxyl group via CYP450 enzymes.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid moiety at C5.
Strategies to Improve Stability
-
Prodrug design: Esterification of the carboxylic acid to enhance oral bioavailability.
-
Structural rigidification: Introducing electron-withdrawing groups to retard oxidative metabolism .
Comparative Analysis with Structural Analogues
Table 3: Key Analogues and Their Activities
| Compound | Structure | MIC₉₀ (μM) | Neuroprotection | Metabolic t₁/₂ (min) |
|---|---|---|---|---|
| Target Compound | Imidazo[1,2-a] | N/A | Predicted | <10 (predicted) |
| DM1 | Imidazo[1,2-b] | N/A | 50% ROS ↓ | 22 |
| Farrell et al. | Imidazo[1,2-b] | 0.63–1.26 | N/A | 8 |
The imidazo[1,2-a]pyridine core may offer superior metabolic stability compared to imidazo[1,2-b]pyridazines due to reduced ring strain .
Future Directions and Challenges
Target Optimization
-
Side chain modifications: Introducing fluorinated phenyl groups to enhance potency and pharmacokinetics .
-
Hybrid molecules: Conjugation with known antitubercular agents (e.g., isoniazid) to overcome drug resistance .
In Vivo Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume